molecular formula C11H13ClO3 B055666 MCPA-ethyl CAS No. 2698-38-6

MCPA-ethyl

Cat. No.: B055666
CAS No.: 2698-38-6
M. Wt: 228.67 g/mol
InChI Key: OUYDEKFRLSFDMU-UHFFFAOYSA-N
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Description

MCPA-ethyl, also known as ethyl (4-chloro-2-methylphenoxy)acetate, is a selective, systemic herbicide belonging to the phenoxyacetic acid family. It is widely used to control broadleaf weeds in various crops, including cereals, grasslands, and turf. The compound is known for its effectiveness in agricultural applications and its relatively low toxicity to humans and animals.

Mechanism of Action

Target of Action

MCPA-ethyl, also known as MCPA ethyl ester, is a widely used phenoxy herbicide . Its primary targets are broad-leaf weeds in pasture and cereal crops . The compound works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis and cell division .

Mode of Action

The mode of action of this compound is as an auxin . Auxins are growth hormones that naturally exist in plants . This compound acts as a plant growth regulator to control broadleaf weeds by stimulating nucleic acid and protein synthesis . This impacts cell division and respiration, causing malformed leaves, stems, and roots .

Biochemical Pathways

This compound affects the biochemical pathways related to growth and development in plants. By acting as an auxin, it interferes with protein synthesis and cell division . This leads to the malformation of leaves, stems, and roots, ultimately inhibiting the growth of the targeted weeds .

Pharmacokinetics

This compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . This method is suitable for pharmacokinetics .

Result of Action

The result of this compound’s action is the selective control of broad-leaf weeds in pasture and cereal crops . By interfering with protein synthesis and cell division, it causes malformed leaves, stems, and roots in the targeted weeds . This leads to the inhibition of weed growth, thereby protecting the crops .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is known to be a potential groundwater contaminant . Therefore, the use of this compound should be managed carefully to minimize its impact on the environment .

Biochemical Analysis

Biochemical Properties

MCPA-ethyl interacts with various enzymes and proteins within the plant cells. It has been found that this compound can interact with methyl-accepting chemotaxis proteins (MCPs), which are involved in amino acid and l-malate chemotaxis . This compound, as a typical chlorophenoxy acid herbicide, has been reported to cause endocrine disturbance to humans and animals although it has low toxicity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It interferes with protein synthesis, cell division, and the growth of the plant by concentrating in the actively growing regions of a plant (meristematic tissue) . In non-green callus cells, this compound has been observed to have cytotoxic effects, affecting cell growth, total synthesized protein, cellular integrity, energy charge, and redox state .

Molecular Mechanism

The mode of action of this compound is as an auxin, which are growth hormones that naturally exist in plants . It mimics the action of these hormones, resulting in uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. A study found that the dissipation half-lives of this compound in soil were calculated to be 3.22 days (Beijing) and 3.10 days (Tianjin), respectively . This indicates that this compound has a certain degree of stability, but it does degrade over time.

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it’s known that MCPA, the parent compound of this compound, has moderate acute oral toxicity to rats with an LD50 of 450 mg/kg bw in rats and 580 mg/kg bw in mice .

Metabolic Pathways

Mcpa, the parent compound, is known to be metabolized in the liver and excreted via the kidneys in mammals .

Transport and Distribution

Mcpa, the parent compound, is known to be transported via an active mechanism in the kidneys .

Subcellular Localization

Mcpa, the parent compound, is known to concentrate in the actively growing regions of a plant (meristematic tissue), where it interferes with protein synthesis, cell division, and the growth of the plant .

Preparation Methods

Synthetic Routes and Reaction Conditions

MCPA-ethyl can be synthesized through the esterification of 4-chloro-2-methylphenoxyacetic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is then purified through distillation and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

MCPA-ethyl undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-chloro-2-methylphenoxyacetic acid and ethanol.

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 4-chloro-2-methylphenoxyacetic acid and ethanol.

    Oxidation: Various carboxylic acids and oxidation products.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

MCPA-ethyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development, particularly in controlling broadleaf weeds.

    Medicine: Studied for its potential use in developing new herbicidal drugs with improved efficacy and safety profiles.

    Industry: Utilized in the formulation of herbicidal products for agricultural and turf management.

Comparison with Similar Compounds

MCPA-ethyl is often compared with other phenoxyacetic acid herbicides, such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Similar in structure and function but with a broader spectrum of activity.

    Dicamba: Another synthetic auxin with a different chemical structure but similar mode of action.

    Mecoprop: A phenoxy herbicide with a similar mechanism of action but different selectivity and application spectrum.

This compound is unique in its specific selectivity for certain broadleaf weeds and its relatively low toxicity, making it a preferred choice for many agricultural applications.

Properties

IUPAC Name

ethyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYDEKFRLSFDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181480
Record name MCPA-ethyl [ISO]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2698-38-6
Record name Ethyl 2-methyl-4-chlorophenoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2698-38-6
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Record name MCPA-ethyl [ISO]
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Record name MCPA-ethyl
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Record name MCPA-ethyl [ISO]
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Record name Ethyl 4-chloro-o-tolyloxyacetate
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Record name MCPA-ETHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does MCPA-ethyl affect plant growth, and are there specific growth stages where it's more impactful?

A1: this compound primarily affects the development of new growth in plants. Research on rice plants [] showed that this compound, applied as a granule formulation at 3g/a, affected leaf and tiller development without changing the emergence rate of main stem leaves. While leaves already emerging at the time of application were unaffected, leaves developing from primordia at the time of application (estimated to be leaves emerging 4-6 positions after the uppermost expanded leaf) showed abnormalities, including tubular leaf formation. Additionally, this compound suppressed the growth of tiller buds, particularly those at the nodes of the uppermost expanded leaf and one leaf position above at the time of application. Interestingly, the herbicide had minimal impact on tiller buds formed after application, leading to treated rice plants exhibiting more upper node tillers and tertiary tillers compared to untreated plants. This suggests this compound primarily affects plant development during specific growth stages when new leaves and tillers are forming.

Q2: How does the location of this compound application on the plant impact its effectiveness?

A2: Research suggests the effectiveness of this compound varies depending on the application site []. In soil and water culture experiments, this compound only affected the plant parts in direct contact with the herbicide. When applied to only a portion of the root system, growth continued in areas where roots were not exposed to the herbicide. This localized effect contrasts with the herbicide 'atratone,' which killed entire plants even when applied to a limited root area.

Q3: What resistance mechanisms have been identified in weeds against this compound and other sulfonylurea herbicides?

A3: Resistance to this compound, while less common compared to some other herbicides, has been observed in certain weed species. Research on Sagittaria trifolia, a major weed in Japanese paddy fields, identified two resistant biotypes []. Biotype R1 displayed high resistance to bensulfuron-methyl and pyrazosulfuron-ethyl, along with an amino acid substitution in its acetolactate synthase (ALS) enzyme. This substitution at the Pro197 residue is known to confer resistance to sulfonylurea herbicides, indicating a target-site-based resistance (TSR) mechanism.

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